2-Bromocinnamaldehyde

概要

説明

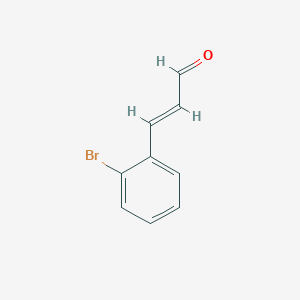

2-Bromocinnamaldehyde, also known as trans-2-bromocinnamaldehyde, is a chemical compound with the molecular formula C9H7BrO and a molecular weight of 211.05 g/mol. This compound has garnered significant attention due to its wide range of applications in various fields of research and industry.

準備方法

2-Bromocinnamaldehyde can be synthesized through several methods:

Palladium-Catalyzed Reaction: One method involves adding palladium acetate (Pd(OAc)2), 2,9-dimethyl-1,10-phenanthroline (Neocuproine), and acetonitrile, and stirring the mixture at room temperature for 30 minutes.

Silica Gel Supported Bromine: Another method uses silica gel supported bromine and carbon tetrachloride as a solvent.

Bromination of Cinnamaldehyde: A more traditional approach involves stirring cinnamaldehyde and glacial acetic acid, adding bromine under cooling, and then adding anhydrous potassium carbonate.

化学反応の分析

2-Bromocinnamaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Chemistry

In organic synthesis, 2-bromocinnamaldehyde serves as a building block for the creation of more complex molecules. It is utilized in various substitution and oxidation reactions to produce derivatives that have enhanced properties or functionalities. For instance, it can be transformed into alpha-bromocinnamic acid or alpha-bromocinnamyl alcohol through specific chemical reactions.

This compound has demonstrated significant antibacterial properties , particularly against antibiotic-resistant strains of bacteria such as Escherichia coli. Its effectiveness against bacterial persisters suggests potential for developing new antibiotics . Additionally, research indicates that it possesses anticancer properties, inhibiting cell proliferation in various cancer cell lines including lung and ovarian cancers .

Medicinal Applications

The compound's bioactivity extends to several therapeutic areas:

- Antimicrobial Agent : Its broad-spectrum activity makes it suitable for use as an anti-mildew agent in commercial products .

- Anti-inflammatory Effects : Studies show that this compound can inhibit pro-inflammatory mediators, suggesting its potential role in treating inflammation-related diseases .

- Antifungal Activity : Similar to its antibacterial effects, it has also been evaluated for antifungal properties against various pathogens .

Table 1: Summary of Biological Activities

Table 2: Synthetic Methods Overview

| Method Description | Yield (%) | Reference |

|---|---|---|

| Addition reaction with bromine in carbon tetrachloride | 91 | |

| Use of silica gel-supported bromine | 83 | |

| Addition reaction in acetic acid | 86 |

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound revealed that it effectively reduced bacterial viability in cultures of E. coli. The compound was shown to disrupt bacterial cell membranes, leading to cell lysis and death. This study highlights its potential as a lead compound for antibiotic development against resistant strains .

Case Study 2: Anticancer Properties

In vitro experiments demonstrated that this compound significantly inhibited the growth of A549 lung cancer cells. The mechanism involved apoptosis induction through the activation of pro-apoptotic proteins. This suggests that further exploration could lead to its application in cancer therapeutics .

作用機序

The mechanism by which 2-Bromocinnamaldehyde exerts its effects involves its interaction with molecular targets and pathways. For instance, its bactericidal activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

2-Bromocinnamaldehyde can be compared with other similar compounds, such as:

Cinnamaldehyde: The parent compound, which lacks the bromine atom, is widely used in flavoring and fragrance industries.

Alpha-Bromocinnamaldehyde: A closely related compound with similar applications but different reactivity due to the position of the bromine atom.

3,4-Diaryl 1H-Pyrazoles: Compounds synthesized using this compound as an intermediate.

The uniqueness of this compound lies in its specific reactivity and the range of applications it offers, particularly in antibacterial research and organic synthesis.

生物活性

2-Bromocinnamaldehyde (Br-CA) is a derivative of cinnamaldehyde that has garnered attention for its diverse biological activities, particularly in antibacterial and anti-inflammatory applications. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom at the second position of the cinnamaldehyde structure. The synthesis typically involves the bromination of cinnamaldehyde followed by purification processes to yield a high-purity product. A notable method reported yields approximately 83% through a two-step reaction involving bromine in carbon tetrachloride and subsequent elimination reactions using 2,4-dimethyl pyridine .

Antibacterial Activity

Br-CA exhibits potent antibacterial properties, particularly against Escherichia coli. Studies have demonstrated that Br-CA can achieve a 100% killing rate at concentrations above 200 μg/ml, effectively eradicating both active and persister cells that are typically resistant to antibiotics .

Table 1: Bactericidal Activity of Br-CA Against E. coli

| Compound | Concentration (μg/ml) | Killing Rate (%) |

|---|---|---|

| Cinnamaldehyde | 100 | 99.8 |

| This compound | 100 | 100 |

| o-Nitrocinnamaldehyde | 100 | 99.8 |

| Phenylpropyl Aldehyde | 100 | 92.1 |

The mechanism of action for Br-CA is notably independent of reactive oxygen species (ROS) , which sets it apart from many conventional antibacterial agents . This unique mechanism may offer new avenues for combating antibiotic resistance.

Anti-inflammatory Properties

Research indicates that Br-CA also possesses significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) by blocking cyclooxygenase-2 (COX-2) activity in cultured rat cerebral microvascular endothelial cells .

Table 2: Anti-inflammatory Mechanisms of Br-CA

| Mechanism | Effect |

|---|---|

| Inhibition of COX-2 | Reduces PGE2 production |

| Suppression of iNOS expression | Decreases nitric oxide production |

| Enhancement of antioxidant enzymes | Increases catalase and superoxide dismutase activities |

These findings suggest that Br-CA could be beneficial in treating conditions associated with chronic inflammation.

Antifungal Activity

In addition to its antibacterial and anti-inflammatory properties, Br-CA has demonstrated antifungal activity. Its structural characteristics allow it to interact with fungal cell membranes effectively, inhibiting growth and proliferation . The compound's ability to act as a Michael acceptor enhances its reactivity towards nucleophilic sites in fungal cells.

Case Studies

A recent study highlighted Br-CA's effectiveness against antibiotic-resistant E. coli strains, emphasizing its potential role in addressing the growing concern of antibiotic resistance. The study involved treating various strains with Br-CA and monitoring survival rates, confirming its efficacy even against persisters that typically evade standard treatments .

特性

IUPAC Name |

3-(2-bromophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDKLBQFMCVZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694667 | |

| Record name | 3-(2-Bromophenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138555-58-5 | |

| Record name | 3-(2-Bromophenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。